molecular formula C15H13NO B5209490 4-[(4-methylbenzyl)oxy]benzonitrile

4-[(4-methylbenzyl)oxy]benzonitrile

Cat. No.: B5209490
M. Wt: 223.27 g/mol
InChI Key: SGYKUTWOKJLPRU-UHFFFAOYSA-N
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Description

4-[(4-methylbenzyl)oxy]benzonitrile is a synthetic benzonitrile derivative offered as a high-purity building block for chemical synthesis and drug discovery research. The benzonitrile core structure is a privileged scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its favorable physicochemical properties . The nitrile group (CN) is a key functional group found in over 30 approved pharmaceuticals and numerous clinical candidates for a diverse range of medicinal indications . In drug design, the nitrile group often serves as a hydrogen bond acceptor, mimicking carbonyl groups or other hydrogen-bonding motifs to enhance binding affinity and selectivity toward biological targets . Crystallographic studies of various nitrile-containing pharmaceuticals show the nitrile nitrogen can form specific polar interactions with amino acid residues such as serine, glutamine, and arginine within enzyme active sites . The compound's structure, featuring an ether linkage, suggests its potential utility as a synthetic intermediate. Researchers can leverage this scaffold to develop novel molecules for various research applications, including as potential inhibitors for enzymes like kinases or aromatase, where nitrile-substituted aromatics have shown significant activity . This product is intended for use in laboratory research only. This compound is not for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes.

Properties

IUPAC Name

4-[(4-methylphenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYKUTWOKJLPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CN in TF2) improve biological activity but may reduce synthetic yields due to steric or electronic effects .
  • Bulky substituents (e.g., piperidine in VM-A-34b) lower yields (7%) compared to simpler analogs (82% for 4-[(4-methylbenzyl)oxy]benzonitrile) .
  • Halogenation (e.g., fluorine in 2-fluoro-6-[(4-methylbenzyl)oxy]benzonitrile) enhances metabolic stability but introduces toxicity risks .

Key Observations :

  • Cyanophenoxy derivatives (e.g., TF2) exhibit superior HIV-1 inhibition (IC${50}$ = 0.54 µM) compared to methoxy-substituted analogs (TF5: IC${50}$ = 1.2 µM), highlighting the role of -CN in enhancing binding affinity .
  • Fluorinated analogs show higher toxicity, likely due to increased bioavailability and metabolic persistence .

Q & A

Q. Table 1: Synthesis Comparison

MethodReagents/ConditionsYield (%)Reference
Nucleophilic Substitution4-Methylbenzyl bromide, K₂CO₃, DMF, 80°C85–92
Microwave-AssistedSame reagents, 100 W, 120°C94

How is the structural integrity of this compound confirmed experimentally?

Basic Research Question
Advanced spectroscopic and crystallographic techniques are employed:

  • NMR Spectroscopy: ¹H NMR confirms the presence of aromatic protons (δ 7.4–8.1 ppm) and methylene protons (δ 4.5–5.0 ppm) .
  • X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for validating steric effects .
  • HRMS: Precise molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1234) confirm molecular formula .

Methodological Tip:

  • Use deuterated solvents (CDCl₃) for NMR to avoid signal interference .

What strategies are used to evaluate the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays: Test against kinases or cytochrome P450 isoforms using fluorometric substrates . IC₅₀ values are calculated from dose-response curves.
  • Receptor Binding Studies: Radioligand displacement assays quantify affinity (Kᵢ) for targets like GPCRs .
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Data Contradiction Analysis:
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine) .

How should researchers handle stability and storage challenges for this compound?

Basic Research Question

  • Storage: Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Solubility: Use DMSO for biological assays (stock solutions >10 mM). For crystallography, optimize with ethanol/water mixtures .

Advanced Research Question

  • Reproducibility Checks: Standardize cell lines (e.g., HEK293 vs. HeLa) and assay buffers .
  • Metabolic Stability: Test liver microsome stability to rule out false negatives from rapid degradation .

Example: A study reporting weak kinase inhibition (IC₅₀ >10 µM) might have used impure batches. Validate purity via HPLC before concluding .

What mechanistic studies elucidate the compound’s interaction with biological targets?

Advanced Research Question

  • X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB deposition) .
  • Site-Directed Mutagenesis: Identify critical binding residues (e.g., mutation of Asp86 in kinase active sites) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question

  • Modification Sites:
    • Benzyl Group: Introduce electron-withdrawing groups (e.g., -Cl) to enhance electrophilicity .
    • Nitrile Group: Replace with tetrazole to improve solubility .

Computational Tools:

  • QSAR Models: Use MOE or Schrödinger to predict bioactivity of analogs .

What analytical methods quantify this compound in complex matrices?

Basic Research Question

  • HPLC: C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .
  • GC-MS: Derivatize with BSTFA for volatility; monitor m/z 238 → 194 fragmentation .

Calibration: Prepare standard curves in relevant biological fluids (e.g., plasma) to account for matrix effects .

How do researchers address poor aqueous solubility during in vitro assays?

Basic Research Question

  • Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release .

What factors control regioselectivity in derivatization reactions?

Advanced Research Question

  • Directing Groups: The nitrile group directs electrophilic substitution to the para position .
  • Catalyst Effects: Pd(OAc)₂ promotes Suzuki coupling at sterically accessible sites .

Case Study: Regioselective bromination with NBS occurs at the benzyloxy ring due to electron-donating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-methylbenzyl)oxy]benzonitrile
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4-[(4-methylbenzyl)oxy]benzonitrile

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